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Compound of Interest

Compound Name: 4-Butoxy-3-methoxybenzaldehyde

Cat. No.: B1271677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Butoxy-3-methoxybenzaldehyde, a derivative of vanillin, is an aromatic compound with

potential applications as a flavoring agent in the food, beverage, and pharmaceutical industries.

Its chemical structure, characterized by a butoxy group in place of the hydroxyl group of

vanillin, suggests a modification of the classic vanilla flavor profile, likely imparting unique

creamy, sweet, and potentially fruity or buttery notes. These application notes provide a

comprehensive overview of the methodologies for the synthesis, characterization, and sensory

evaluation of 4-Butoxy-3-methoxybenzaldehyde for its use as a flavoring agent.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Butoxy-3-methoxybenzaldehyde
is presented below.
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Property Value Source

IUPAC Name
4-butoxy-3-

methoxybenzaldehyde
PubChem

Synonyms
Vanillin butyl ether, 3-Methoxy-

4-butoxybenzaldehyde
PubChem

CAS Number 51301-87-2 PubChem

Molecular Formula C₁₂H₁₆O₃ PubChem

Molecular Weight 208.25 g/mol PubChem

Appearance
Likely a crystalline solid or oily

liquid
Inferred

Solubility

Expected to be soluble in

ethanol and other organic

solvents, with limited solubility

in water

Inferred

Synthesis Protocol: Williamson Ether Synthesis
A common and effective method for the synthesis of 4-Butoxy-3-methoxybenzaldehyde is the

Williamson ether synthesis, starting from the readily available vanillin.

Materials:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

1-Bromobutane (or 1-iodobutane)

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Deionized water

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve vanillin (1.0 eq) in anhydrous DMF.

Base Addition: Add potassium carbonate (1.5 eq) to the solution. If using sodium hydride,

exercise extreme caution and add it portion-wise at 0 °C.

Alkylation: To the stirring suspension, add 1-bromobutane (1.2 eq) dropwise at room

temperature.

Reaction: Heat the reaction mixture to 60-80 °C and allow it to stir for 4-6 hours, or until thin-

layer chromatography (TLC) indicates the complete consumption of vanillin.

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel

containing deionized water.

Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash them sequentially with deionized water and

then with brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Butoxy-
3-methoxybenzaldehyde.

Characterization: Confirm the identity and purity of the synthesized compound using

analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Figure 1. Williamson Ether Synthesis Workflow for 4-Butoxy-3-methoxybenzaldehyde.

Sensory Evaluation Protocols
The sensory profile of a new flavoring agent is critical for its application. The following are

generalized protocols that can be adapted for the sensory evaluation of 4-Butoxy-3-
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methoxybenzaldehyde.

Determination of Flavor Threshold
The flavor threshold is the minimum concentration of a substance that can be detected.

Protocol: Ascending Forced-Choice (AFC) Method (ASTM E679)

Panelist Selection: Recruit and screen a panel of at least 15-20 individuals for their sensory

acuity.

Sample Preparation: Prepare a series of dilutions of 4-Butoxy-3-methoxybenzaldehyde in

a neutral base (e.g., water, sugar solution, or a simple food matrix like a plain biscuit or milk).

The concentration steps should be in a geometric progression (e.g., 0.1, 0.2, 0.4, 0.8 ppm).

Test Procedure:

Present each panelist with three samples at each concentration level: two blanks (the

neutral base) and one containing the flavoring agent.

The order of presentation should be randomized.

Ask panelists to identify the "odd" sample.

Start with the lowest concentration and move to higher concentrations.

Data Analysis: The individual threshold is the lowest concentration at which the panelist

correctly identifies the odd sample in two consecutive presentations. The group threshold is

calculated as the geometric mean of the individual thresholds.

Flavor Profile Analysis
This method provides a detailed description of the sensory characteristics of the flavoring

agent.

Protocol: Quantitative Descriptive Analysis (QDA®)
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Panelist Training: Train a panel of 8-12 individuals to identify and quantify different flavor

attributes (e.g., sweet, creamy, buttery, fruity, woody, chemical). Reference standards for

each attribute should be provided.

Lexicon Development: Through a series of sessions, the panel develops a consensus

vocabulary (lexicon) to describe the flavor profile of 4-Butoxy-3-methoxybenzaldehyde.

Sample Evaluation:

Prepare samples of 4-Butoxy-3-methoxybenzaldehyde at a predetermined

concentration (above the detection threshold) in a suitable food matrix.

Present the samples to the panelists in a randomized order.

Each panelist independently rates the intensity of each attribute on a line scale (e.g., from

0 = not perceptible to 15 = extremely strong).

Data Analysis: Analyze the data using statistical methods such as Analysis of Variance

(ANOVA) to determine significant differences in attributes. The results are often visualized

using a spider web or radar plot.
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Figure 2. Sensory Evaluation Experimental Workflow.

Quantitative Data Summary
As of the latest literature review, specific quantitative sensory data for 4-Butoxy-3-
methoxybenzaldehyde, such as its flavor threshold and detailed sensory scores, are not

readily available in public domain literature. The following table provides a template for how

such data, once generated through the protocols described above, should be structured for

clear comparison.

Table 1: Hypothetical Sensory Data for 4-Butoxy-3-methoxybenzaldehyde
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Parameter Value Method Food Matrix

Flavor Threshold Data not available ASTM E679 (AFC) Water

Optimal Use Level Data not available - Varies by application

Sensory Attribute Intensity Score (0-15) QDA® 5% Sugar Solution

Sweet e.g., 8.5 ± 1.2

Creamy e.g., 7.2 ± 1.5

Buttery e.g., 5.8 ± 0.9

Fruity (stone fruit) e.g., 3.1 ± 0.5

Woody e.g., 2.5 ± 0.4

Chemical/Solvent e.g., 1.0 ± 0.2

Potential Signaling Pathway in Flavor Perception
The perception of flavor is a complex process involving both taste and smell (olfaction). For an

aromatic aldehyde like 4-Butoxy-3-methoxybenzaldehyde, the primary interaction is

expected to be with olfactory receptors in the nasal cavity.
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Figure 3. Generalized Olfactory Signaling Pathway.
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The binding of 4-Butoxy-3-methoxybenzaldehyde to specific G-protein coupled olfactory

receptors (ORs) on the cilia of olfactory sensory neurons would initiate a signaling cascade.

This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular

cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels,

causing an influx of cations (Na⁺ and Ca²⁺) and subsequent depolarization of the neuron. This

depolarization generates an action potential that travels along the axon to the olfactory bulb in

the brain, where the signal is processed, leading to the perception of a specific aroma.

Regulatory Status
A definitive regulatory status for 4-Butoxy-3-methoxybenzaldehyde as a flavoring agent is not

readily available in the public databases of major regulatory bodies such as the U.S. Food and

Drug Administration (FDA), the European Food Safety Authority (EFSA), or the Joint FAO/WHO

Expert Committee on Food Additives (JECFA). The closely related compound, 4-Ethoxy-3-

methoxybenzaldehyde, is listed in the EU's list of flavouring substances. However, the status of

the butoxy derivative should be independently verified with the relevant regulatory authorities

before any application in food or pharmaceutical products.

Conclusion
4-Butoxy-3-methoxybenzaldehyde presents an interesting profile for exploration as a novel

flavoring agent. The provided protocols for its synthesis and sensory evaluation offer a

framework for researchers to systematically characterize its properties. While specific

quantitative data and regulatory approvals are currently lacking in the public domain, the

methodologies outlined here will enable the generation of the necessary data for its potential

inclusion in the palette of flavoring ingredients. Further research is warranted to fully elucidate

its sensory profile, optimal applications, and safety for consumption.

To cite this document: BenchChem. [Application Notes and Protocols: 4-Butoxy-3-
methoxybenzaldehyde as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1271677#application-of-4-butoxy-3-
methoxybenzaldehyde-as-a-flavoring-agent]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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